REACTION_SMILES
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[Br:1][c:2]1[c:3]2[n:4][cH:5][cH:6][n:7][c:8]2[cH:9][cH:10][c:11]1[NH:12][C:13]1=[N:17][CH2:16][CH2:15][NH:14]1.[CH3:18][Sn:19]([CH3:20])([CH3:21])[CH3:22].[CH3:23][N:24]([CH3:25])[CH:26]=[O:27]>>[c:2]1([CH3:18])[c:3]2[n:4][cH:5][cH:6][n:7][c:8]2[cH:9][cH:10][c:11]1[NH:12][C:13]1=[N:17][CH2:16][CH2:15][NH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1c(NC2=NCCN2)ccc2nccnc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Sn](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Cc1c(NC2=NCCN2)ccc2nccnc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |